molecular formula C19H15BrN4S B4058828 5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Cat. No.: B4058828
M. Wt: 411.3 g/mol
InChI Key: YTRCYVAERCRVAD-UHFFFAOYSA-N
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Description

5-Allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of an allyl group, a bromobenzyl group, and a sulfanyl group attached to the triazinoindole core. It is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Scientific Research Applications

5-Allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Synthetic Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazinoindole core with a bromobenzyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Allylation: The allyl group can be introduced through an allylation reaction, where the triazinoindole core is reacted with an allyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the bromobenzyl group, potentially leading to the formation of benzyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromobenzyl group, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Benzyl derivatives and dehalogenated products.

    Substitution: Substituted triazinoindoles with various functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 5-allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activity.

    Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-Allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: Lacks the bromobenzyl group but shares the triazinoindole core and allylsulfanyl group.

    5-Allyl-3-[(3-chlorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a chlorobenzyl group instead of a bromobenzyl group.

    5-Allyl-3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a methylbenzyl group instead of a bromobenzyl group.

Uniqueness

5-Allyl-3-[(3-bromobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the bromobenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s potency and selectivity in biological systems.

Properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4S/c1-2-10-24-16-9-4-3-8-15(16)17-18(24)21-19(23-22-17)25-12-13-6-5-7-14(20)11-13/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRCYVAERCRVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
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5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
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5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
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5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
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5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 6
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5-ALLYL-3-[(3-BROMOBENZYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

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